4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a five-membered oxazolone ring with a methanesulfonyl-benzylidene substituent, making it a valuable scaffold for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone typically involves the condensation of 4-methanesulfonyl-benzaldehyde with 2-methyl-5-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted oxazolone.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone Derivatives: These compounds share a similar five-membered ring structure and have been studied for their diverse biological activities.
Acridine Derivatives: Known for their anticancer properties, these compounds also feature a heterocyclic ring system.
Uniqueness
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone is unique due to its methanesulfonyl-benzylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H11NO4S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(4E)-2-methyl-4-[(4-methylsulfonylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO4S/c1-8-13-11(12(14)17-8)7-9-3-5-10(6-4-9)18(2,15)16/h3-7H,1-2H3/b11-7+ |
InChI Key |
PCQZDINYLAYCEJ-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.